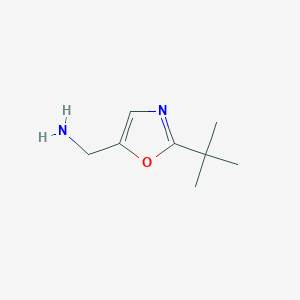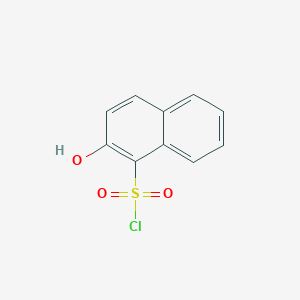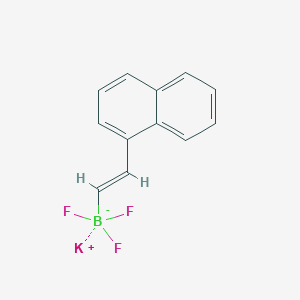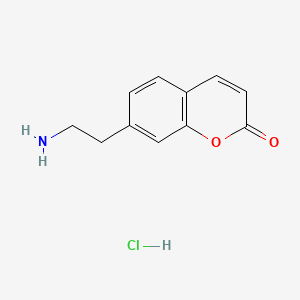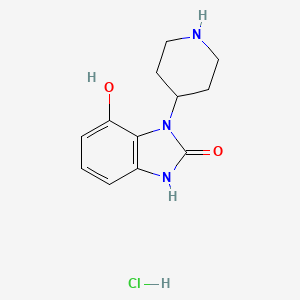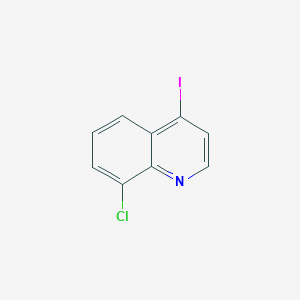
8-Chloro-4-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 8th and 4th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloro-4-iodoquinoline can be synthesized through several methods. One common approach involves the reaction of 8-iodo-1H-quinolin-4-one with trichlorophosphate (POCl3) in the presence of catalytic anhydrous N,N-dimethylformamide (DMF). The mixture is refluxed for one hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those described in laboratory settings. The scalability of the reaction is crucial for industrial applications, ensuring consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
8-Chloro-4-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in developing antimicrobial and anticancer agents.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. While detailed studies on this compound are limited, similar quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Clioquinol: A related compound with antifungal and antibacterial properties.
7-Chloro-4-iodoquinoline: Another derivative with similar structural features but different substitution patterns
Uniqueness: 8-Chloro-4-iodoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (chlorine and iodine) at specific positions on the quinoline ring makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C9H5ClIN |
|---|---|
Molecular Weight |
289.50 g/mol |
IUPAC Name |
8-chloro-4-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI Key |
OJUZXXUGBXIEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)
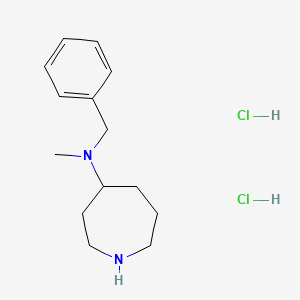
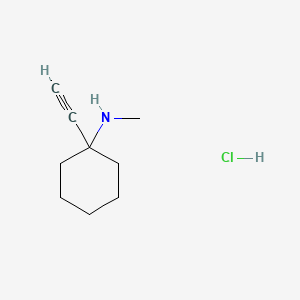
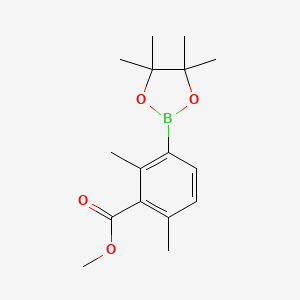
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
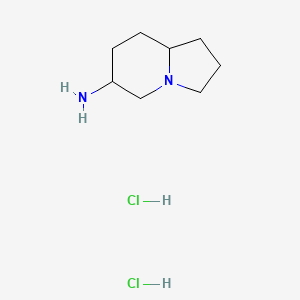
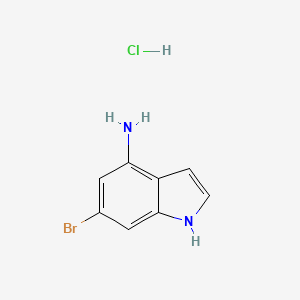
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
